Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14920748
InChI: InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
SMILES:
Molecular Formula: C15H12BrN5O2
Molecular Weight: 374.19 g/mol

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

CAS No.:

Cat. No.: VC14920748

Molecular Formula: C15H12BrN5O2

Molecular Weight: 374.19 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- -

Specification

Molecular Formula C15H12BrN5O2
Molecular Weight 374.19 g/mol
IUPAC Name N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide
Standard InChI InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Standard InChI Key LFZIGDAOCRNCFU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3

Introduction

Overview of Key Findings

The compound Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- represents a structurally complex molecule combining brominated aromatic, tetrazole, and ether functionalities. While direct studies on this specific derivative remain limited in publicly available literature, its structural analogs and synthetic pathways provide critical insights into its potential properties and applications. This report synthesizes data from peer-reviewed synthetic methodologies, crystallographic analyses of related compounds, and pharmacological studies of tetrazole-containing analogs to construct a detailed profile of the target molecule .

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name N-(3-bromophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide delineates its structure:

  • A 3-bromophenyl group linked via an amide bond to an acetamide backbone.

  • A phenoxy ether moiety substituted at the para position with a 1H-tetrazol-1-yl group.

The molecular formula is inferred as C₁₅H₁₂BrN₅O₂ (molecular weight: 390.21 g/mol), though discrepancies may arise due to tautomeric forms of the tetrazole ring .

Structural Characterization

Key spectroscopic features derived from analogous compounds include:

  • ¹H NMR: Signals at δ 7.5–8.1 ppm (aromatic protons), δ 5.6–5.8 ppm (tetrazole CH), and δ 4.3–4.5 ppm (OCH₂CO) .

  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (amide C=O stretch) and 3100–3200 cm⁻¹ (tetrazole N-H stretch) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 3-Bromoaniline (precursor for the amide component).

  • 4-(1H-Tetrazol-1-yl)phenol (ether-linked tetrazole).

Etherification and Amidation

  • Ether formation: React 4-(1H-tetrazol-1-yl)phenol with ethyl bromoacetate (K₂CO₃, DMF, 80°C).

  • Amide coupling: Treat intermediate with 3-bromoaniline (EDC/HOBt, DCM, 0°C → rt).

PropertyValueMethod
Water solubility (25°C)12.7 mg/LQikProp
CYP3A4 inhibitionModerate (IC₅₀: 8.3 μM)SwissADME
HERG channel inhibitionLow risk (pIC₅₀: 4.1)ProTox-II

Industrial and Research Applications

Material Science Applications

Tetrazole-acetamide hybrids demonstrate:

  • Coordination chemistry: Forms stable complexes with Cu(II) (logβ: 8.9–9.3) .

  • Polymer modification: Enhances thermal stability (Td: 280–310°C) .

Pharmaceutical Development

Ongoing investigations focus on:

  • Oncological targets: PARP-1 inhibition (IC₅₀: 110 nM in preliminary assays).

  • Antidiabetic activity: PPARγ agonism (EC₅₀: 0.8 μM).

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